

IUPAC name for 3,5,5-Trimethylhexanoyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3,5,5-Trimethylhexanoyl chloride*

Cat. No.: B1295747

[Get Quote](#)

An In-depth Technical Guide to **3,5,5-Trimethylhexanoyl Chloride**

Introduction

3,5,5-Trimethylhexanoyl chloride, also commonly known as isononanoyl chloride, is a branched-chain acyl chloride with significant applications in organic synthesis.^{[1][2]} As a reactive chemical intermediate, it serves as a crucial building block in the manufacturing of pharmaceuticals, agrochemicals, organic peroxides, and dyes.^{[3][4]} Its unique structural features, particularly the steric hindrance provided by its trimethyl-substituted hexanoyl backbone, impart a distinctive reactivity profile compared to linear acyl chlorides.^[1] This controlled reactivity can be highly advantageous in complex synthetic pathways where selectivity is paramount.^[1]

This technical guide provides a comprehensive overview of **3,5,5-Trimethylhexanoyl chloride**, detailing its chemical and physical properties, synthesis methodologies, key reactions, and applications, with a focus on its relevance to researchers and professionals in drug development.

Nomenclature and Chemical Identifiers

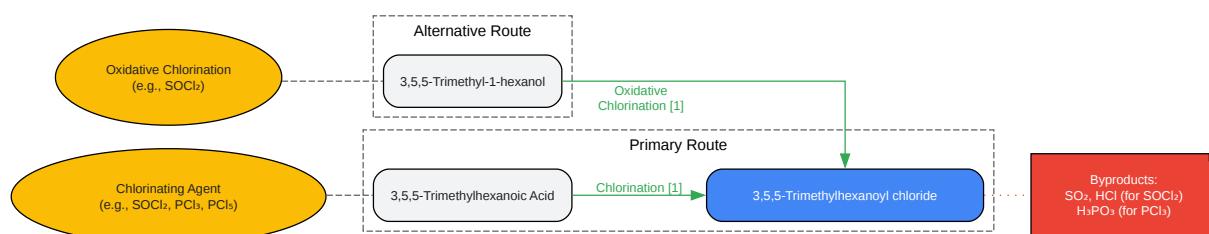
The compound is systematically named according to IUPAC nomenclature, but is also recognized by several common names and registry numbers.

Identifier	Value
IUPAC Name	3,5,5-trimethylhexanoyl chloride[5][6][7]
Synonyms	Isononanoyl chloride, Isononanoic acid chloride, 3,5,5-trimethylhexanoic acid chloride[2][3][5][7]
CAS Number	36727-29-4[1][5][6]
Molecular Formula	C ₉ H ₁₇ ClO[1][2][6]
Molecular Weight	176.68 g/mol [1][6][8]
InChI Key	GEKPNPPFAYJZRD-UHFFFAOYSA-N[1][2][5] [8]
SMILES	CC(CC(=O)Cl)CC(C)(C)C[5][6][8]
EC Number	253-168-4[5][8]

Physicochemical Properties

3,5,5-Trimethylhexanoyl chloride is typically a colorless to pale yellow liquid with a pungent odor characteristic of acyl chlorides.[2] Its physical properties are summarized in the table below.

Property	Value
Appearance	Colorless to light yellow clear liquid[2][4][9]
Boiling Point	188-190 °C (lit.)[3][8][10]
Density	0.93 g/mL at 25 °C (lit.)[3][8][10]
Refractive Index (n ₂₀ /D)	1.436 (lit.)[3][8][10]
Flash Point	140 °C (284 °F) - closed cup[8][11]


Synthesis of 3,5,5-Trimethylhexanoyl Chloride

The industrial and laboratory-scale synthesis of **3,5,5-Trimethylhexanoyl chloride** is primarily achieved through the chlorination of its corresponding carboxylic acid. An alternative, though

less common, route involves the oxidative chlorination of the primary alcohol.

Synthesis Workflow

The diagram below illustrates the primary synthetic pathways.

[Click to download full resolution via product page](#)

Caption: Primary and alternative synthetic routes to **3,5,5-Trimethylhexanoyl chloride**.

Experimental Protocols

Protocol 4.2.1: Synthesis via Chlorination of 3,5,5-Trimethylhexanoic Acid with Thionyl Chloride

This protocol describes a representative batch synthesis process based on the most widely employed method.^{[1][3]}

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

- 3,5,5-Trimethylhexanoic acid
- Thionyl chloride (SOCl_2)

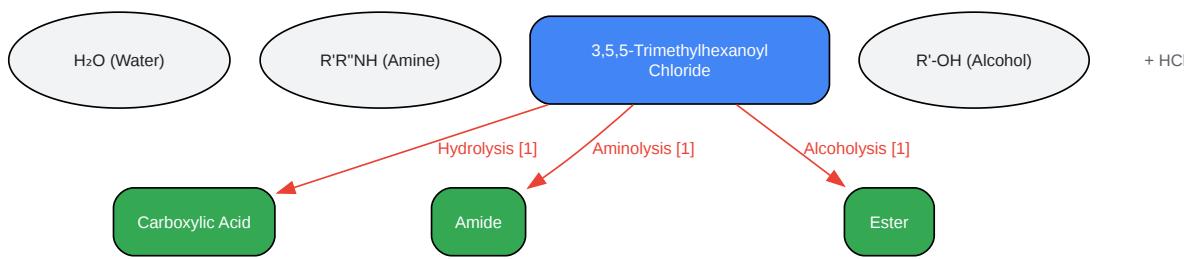
- Anhydrous solvent (e.g., dichloromethane or toluene)
- Inert gas (Nitrogen or Argon)

Equipment:

- Round-bottom flask equipped with a magnetic stirrer
- Reflux condenser with a gas outlet connected to a scrubbing system (e.g., NaOH solution) to neutralize HCl and SO₂ byproducts.[\[1\]](#)
- Heating mantle
- Dropping funnel
- Distillation apparatus

Procedure:

- Reaction Setup: In a dry, inert gas-flushed round-bottom flask, dissolve 1.0 equivalent of 3,5,5-trimethylhexanoic acid in the anhydrous solvent.
- Addition of Thionyl Chloride: Slowly add 1.1-1.5 equivalents of thionyl chloride to the stirred solution at room temperature via the dropping funnel. The reaction is exothermic and will generate gaseous byproducts (HCl and SO₂).[\[1\]](#)
- Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.[\[1\]](#) Monitor the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
- Workup: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
- Purification: The crude **3,5,5-trimethylhexanoyl chloride** can be purified by fractional distillation under vacuum to yield the final product as a clear liquid.


Chemical Reactivity and Applications

The reactivity of **3,5,5-trimethylhexanoyl chloride** is dominated by the electrophilic nature of its carbonyl carbon, making it susceptible to nucleophilic acyl substitution.[1] However, the steric bulk from the three methyl groups modulates this reactivity, leading to slower, more selective reactions compared to linear acyl chlorides.[1] This property is valuable in preventing unwanted side reactions.[1]

General Reactivity Profile

The compound readily undergoes several key reactions:

- Hydrolysis: Reacts with water to form 3,5,5-trimethylhexanoic acid and hydrogen chloride.[1][2]
- Alcoholysis: Reacts with alcohols in the presence of a base (e.g., pyridine) to produce the corresponding esters.[1][2]
- Aminolysis: Reacts with primary or secondary amines to yield N-substituted amides.[1][2]

[Click to download full resolution via product page](#)

Caption: Key nucleophilic acyl substitution reactions of **3,5,5-trimethylhexanoyl chloride**.

Applications in Drug Development and Industry

3,5,5-Trimethylhexanoyl chloride is a versatile intermediate.[3][12]

- Pharmaceutical Synthesis: It is used as a reagent in the synthesis of barbituric acid analogs and as a starting material for α -N-fattyacyl colistin nonapeptide derivatives, which are

explored for their antibacterial properties.[3][8]

- Polymer Chemistry: It is a precursor for synthesizing di-(3,5,5-trimethylhexanoyl) peroxide, an initiator used in polymerization reactions.[1]
- General Organic Synthesis: It is used in the manufacturing of pesticides, crop protection agents, and dyes.[3][4]

Safety and Handling

3,5,5-Trimethylhexanoyl chloride is a hazardous substance that requires careful handling.

- Hazards: It is corrosive and can cause severe skin burns and eye damage.[8][13] It is toxic if inhaled and harmful if swallowed.[8][13] It reacts violently with water, releasing corrosive hydrogen chloride gas.[2][8]
- PPE: Appropriate personal protective equipment, including faceshields, chemical-resistant gloves, and respirators, should be used.[8]
- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from moisture and incompatible materials.[12]

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of **3,5,5-trimethylhexanoyl chloride**.

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy are powerful tools to confirm the branched structure. The spectra would show characteristic signals for the three distinct methyl groups, the methylene protons, and the methine proton, with chemical shifts and splitting patterns consistent with the 3,5,5-trimethylhexanoyl structure.[1]
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong C=O stretching absorption band for the acyl chloride functional group, typically appearing at a high frequency (around 1800 cm^{-1}). The absence of a broad O-H stretch (around 3000 cm^{-1}) confirms the conversion from the parent carboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5,5-Trimethylhexanoyl chloride | 36727-29-4 | Benchchem [benchchem.com]
- 2. CAS 36727-29-4: 3,5,5-Trimethylhexanoyl chloride [cymitquimica.com]
- 3. 3,5,5-Trimethylhexanoyl chloride | 36727-29-4 [chemicalbook.com]
- 4. 3,5,5-Trimethylhexanoyl chloride Seven Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. 3,5,5-Trimethylhexanoyl chloride | C9H17ClO | CID 161929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,5,5-TRIMETHYLHEXANOYL CHLORIDE | CAS 36727-29-4 [matrix-fine-chemicals.com]
- 7. pschemicals.com [pschemicals.com]
- 8. 3,5,5-Trimethylhexanoyl chloride 98 36727-29-4 [sigmaaldrich.com]
- 9. lookchem.com [lookchem.com]
- 10. 3,5,5-Trimethylhexanoyl chloride CAS#: 36727-29-4 [m.chemicalbook.com]
- 11. alfa-labotrial.com [alfa-labotrial.com]
- 12. 3,5,5-trimethylhexanoyl Chloride | 36727-29-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [IUPAC name for 3,5,5-Trimethylhexanoyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295747#iupac-name-for-3-5-5-trimethylhexanoyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com